molecular formula C14H14BrNO2 B3060340 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide CAS No. 25407-31-2

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide

Cat. No. B3060340
CAS RN: 25407-31-2
M. Wt: 308.17 g/mol
InChI Key: LGUYCPJMAQARCQ-UHFFFAOYSA-M
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Patent
US05541032

Procedure details

The title compound was prepared similarly to Example 1 from 4-methoxyphenacyl bromide and pyridine in a yield of 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8][Br:9])=[CH:5][CH:4]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[Br-:9].[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8][N+:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].COC1=CC=C(C(C[N+]2=CC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.